Benzyl-quinazolin-4-yl-amine
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Overview
Description
Benzyl-quinazolin-4-yl-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound has a benzyl group attached to the quinazoline core, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper-Mediated Tandem C-H Amination and Annulation: This method involves the use of benzamides and amidines in the presence of a copper catalyst to form quinazolin-4-yl-amine frameworks.
Iodine-Catalyzed Benzylic C-H Bond Amination: This green and economical method uses molecular iodine to catalyze the amination of 2-aminobenzaldehydes and benzylamines.
Iridium-Catalyzed Acceptorless Dehydrogenative Coupling: This method couples 2-aminoarylmethanols with amides or nitriles under mild conditions to produce quinazolines.
Industrial Production Methods
Industrial production methods for benzyl-quinazolin-4-yl-amine typically involve scalable versions of the synthetic routes mentioned above. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl-quinazolin-4-yl-amine can undergo oxidation reactions to form quinazolinones.
Reduction: Reduction reactions can convert quinazolinones back to quinazolines.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often use halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Quinazolinones.
Reduction: Quinazolines.
Substitution: Various substituted quinazolines depending on the substituent used.
Scientific Research Applications
Benzyl-quinazolin-4-yl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzyl-quinazolin-4-yl-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It may inhibit or activate pathways related to cell proliferation, apoptosis, and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of benzyl-quinazolin-4-yl-amine.
Quinazolinone: A closely related compound with a carbonyl group at the 4-position.
Tetrazoloquinazolin-5-amine: Another derivative with a tetrazole ring fused to the quinazoline core.
Uniqueness
This compound is unique due to the presence of the benzyl group, which can enhance its biological activity and chemical stability compared to other quinazoline derivatives .
Properties
Molecular Formula |
C15H14ClN3 |
---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
N-benzylquinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C15H13N3.ClH/c1-2-6-12(7-3-1)10-16-15-13-8-4-5-9-14(13)17-11-18-15;/h1-9,11H,10H2,(H,16,17,18);1H |
InChI Key |
DIKWZEPKULLMFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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